1-Azidonaphthalene
Overview
Description
1-Azidonaphthalene, also known as α-Naphthyl azide or 1-Naphthyl azide, is an organic compound with the molecular formula C₁₀H₇N₃. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by an azido group (-N₃).
Preparation Methods
1-Azidonaphthalene can be synthesized through several methods. One common synthetic route involves the diazotization of 1-naphthylamine followed by the substitution of the diazonium group with an azido group. The reaction typically proceeds as follows:
Diazotization: 1-Naphthylamine is treated with a strong acid (such as hydrochloric acid) and sodium nitrite to form the diazonium salt.
Industrial production methods for this compound are similar but are optimized for larger-scale synthesis, ensuring higher yields and purity. These methods often involve continuous flow processes and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
1-Azidonaphthalene undergoes various chemical reactions, including:
Scientific Research Applications
1-Azidonaphthalene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Azidonaphthalene primarily involves the reactivity of the azido group. The azido group is highly reactive and can undergo various transformations, such as reduction, cycloaddition, and substitution. These reactions often proceed through the formation of reactive intermediates, such as nitrenes, which can further react with other molecules to form the desired products .
Comparison with Similar Compounds
1-Azidonaphthalene can be compared with other azido-substituted aromatic compounds, such as:
2-Azidonaphthalene: Similar to this compound but with the azido group at the 2-position.
This compound is unique due to its naphthalene backbone, which provides additional stability and reactivity compared to other azido-substituted aromatic compounds .
Properties
IUPAC Name |
1-azidonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-13-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYISGPFBRUIUNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80988913 | |
Record name | 1-Azidonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80988913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6921-40-0 | |
Record name | 1-Azidonaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6921-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene, 1-azido- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azidonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80988913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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